molecular formula C9H7F3O2S B6257789 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene CAS No. 169339-52-0

1-(ethenesulfonyl)-4-(trifluoromethyl)benzene

Cat. No.: B6257789
CAS No.: 169339-52-0
M. Wt: 236.21 g/mol
InChI Key: IFGAAFFKMIPBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenesulfonyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the reaction conditions and the specific reagents used .

Scientific Research Applications

1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethenesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules . These interactions often involve pathways related to oxidative stress, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

1-(Ethenesulfonyl)-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its combination of the ethenesulfonyl and trifluoromethyl groups, which confer distinct chemical and physical properties, making it valuable for various specialized applications .

Properties

CAS No.

169339-52-0

Molecular Formula

C9H7F3O2S

Molecular Weight

236.21 g/mol

IUPAC Name

1-ethenylsulfonyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F3O2S/c1-2-15(13,14)8-5-3-7(4-6-8)9(10,11)12/h2-6H,1H2

InChI Key

IFGAAFFKMIPBOK-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.